1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone
Overview
Description
1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone, also known as 1-HFPE, is a fluorinated compound that has been studied for its potential applications in scientific research. It is a versatile compound that has been used in a variety of experiments and studies due to its unique properties.
Scientific Research Applications
1. Degradation of Phenolic Compounds
- The compound shows relevance in the study of the degradation mechanisms of phenolic beta-1 lignin substructure model compounds. It is involved in various reactions caused by phenoxy radicals, such as C alpha-C beta cleavage and alkyl-aryl cleavage, which are crucial in understanding the biodegradation of complex organic substances (Kawai, Umezawa, & Higuchi, 1988).
2. Synthesis and Structural Analysis
- This chemical plays a role in the synthesis and crystal structure analysis of complex organic compounds. For instance, it has been used in the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, aiding in understanding the geometric and electronic properties of such compounds (Cai, Xu, Chai, & Li, 2020).
3. Development of Novel Polymeric Materials
- The compound contributes to the development of new polymeric materials, such as hexafluoroisopropylidene-containing phenylated polyphenylenes. These materials combine high thermal characteristics with solubility in organic solvents and low dielectric constants, making them valuable in various industrial applications (Rusanov et al., 2000).
4. Analyzing Chemical Interactions in Mixtures
- Studies involving 1-phenyl-ethanone derivatives, closely related to 1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone, are crucial in understanding the nature of binary interactions in mixtures, providing insights into their physical properties and behavior (Tangeda & Nallani, 2005).
5. Photoremovable Protecting Groups in Synthesis
- The compound's derivatives are explored as photoremovable protecting groups for carboxylic acids, demonstrating its potential in organic synthesis where controlled exposure to light can trigger specific reactions (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).
6. Facilitating Hyperbranched Polymer Synthesis
- It is used in the synthesis of hyperbranched polymers with controlled degrees of branching. This application is significant in creating materials with specific properties for various technological applications (Segawa, Higashihara, & Ueda, 2010).
properties
IUPAC Name |
1-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-6(18)7-2-4-8(5-3-7)19-11(16,17)9(12)10(13,14)15/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXLXOSTJQDOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225107 | |
Record name | 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone | |
CAS RN |
933673-41-7 | |
Record name | 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933673-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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